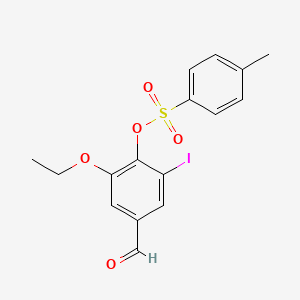

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polymorphic Transition and Molecular Structure

A study by Horiguchi et al. (2008) explored the effects of molecular structure on the mode of polymorphic transition, inducing a phenomenon called preferential enrichment. This research highlighted the relationship between the structure of cyclic ammonium groups and the basicity of p-substituted benzenesulfonate ions, affecting the polymorphic transition mode and preferential enrichment in organic compounds (Horiguchi et al., 2008).

Methanolysis and Intramolecular Nucleophilic Catalysis

Shashidhar et al. (1997) investigated the methanolysis of ortho- and para-formylbenzenesulfonates in basic media, providing evidence for intramolecular nucleophilic catalysis by the carbonyl group. This study contributes to understanding the mechanisms of nucleophilic substitution at sulfonyl sulfur in organic synthesis (Shashidhar et al., 1997).

Synthesis and Structural Determination

Pan et al. (2020) focused on synthesizing 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, demonstrating an overall yield of 65%. This research emphasizes the importance of structural determination in the development of organic compounds, utilizing techniques like NMR, HRMS, and IR (Pan et al., 2020).

Supramolecular Assembly and Noncovalent Interactions

Andleeb et al. (2018) conducted a comparative experimental and theoretical investigation of noncovalent interactions, including hydrogen-bond, halogen-bond, and π-π interactions, in the solid-state supramolecular assembly of 2- and 4-formylphenyl arylsulfonates. This study highlights the role of these interactions in influencing the structural configurations of organic compounds (Andleeb et al., 2018).

Corrosion Inhibition

Ehsani et al. (2015) synthesized 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate and investigated its inhibitory action on the corrosion of aluminum in sulfuric acid. This study demonstrates the compound's excellent inhibiting properties and provides insights into the adsorption mechanism and efficiency in corrosion prevention (Ehsani et al., 2015).

Propriétés

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGKRIAVSCMUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2746547.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2746551.png)

![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746563.png)

![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)

![5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746568.png)

![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)